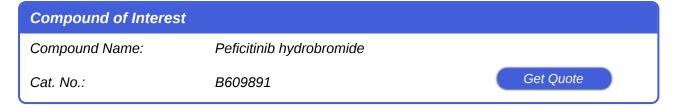
Peficitinib hydrobromide side effects and offtarget activity

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Peficitinib Hydrobromide Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **peficitinib hydrobromide** in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of peficitinib hydrobromide?

Peficitinib is a pan-Janus kinase (JAK) inhibitor with potent activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4][5] It exhibits moderate selectivity for JAK3 over the other JAK isoforms.[5][6]

Q2: What are the common side effects observed in clinical trials of peficitinib?

Common side effects reported in clinical trials include nasopharyngitis, herpes zoster, and rheumatoid arthritis exacerbation.[7] The incidence of some adverse events, such as herpes zoster, has been observed to be dose-dependent.[7]

Q3: What are the known off-target activities of peficitinib?



Beyond its intended JAK targets, peficitinib has been shown to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs) in cell-free assays.[8][9] This inhibitory activity on PDGF and VEGF RTKs was not observed with the JAK inhibitor tofacitinib, suggesting a broader kinase inhibition profile for peficitinib.[8][9]

Q4: How can I assess the on-target activity of peficitinib in my cellular experiments?

The most common method is to measure the inhibition of cytokine-induced STAT phosphorylation. Since JAKs are upstream activators of STAT proteins, a reduction in phosphorylated STAT (pSTAT) levels upon peficitinib treatment indicates on-target engagement. A detailed protocol for a cellular STAT phosphorylation assay is provided in the "Experimental Protocols" section.

Q5: I am observing unexpected cellular phenotypes. Could this be due to off-target effects?

Yes, unexpected phenotypes could be a result of peficitinib's off-target activity, such as the inhibition of PDGF and VEGF receptors, which can affect processes like cell proliferation and angiogenesis.[8][9] To investigate this, you can perform cell-based assays specific to these pathways (e.g., a VEGF-induced endothelial tube formation assay). A general approach to identifying novel off-targets is to perform a broad-panel kinase screen. A general protocol for this is included in the "Experimental Protocols" section.

Q6: Are there any known drug-drug interactions with peficitinib?

Coadministration of peficitinib with methotrexate has been studied, and no significant pharmacokinetic interactions were observed.[10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Kinases



Target	IC50 (nM)
JAK1	3.9
JAK2	5.0
JAK3	0.7
Tyk2	4.8

Source:[1][10][11]

Table 2: Common Treatment-Emergent Adverse Events

(TEAEs) from a Long-Term Extension Study

Adverse Event	Peficitinib 50 mg/day (%)	Peficitinib 100 mg/day (%)	Peficitinib 150 mg/day (%)
Nasopharyngitis	50.0	45.9	48.9
Herpes Zoster	8.3	15.3	22.7
Rheumatoid Arthritis	Not Reported	Not Reported	Not Reported

Source:[7]

Table 3: Known Off-Target Activity of Peficitinib

Off-Target	Assay Type	Observation	Comparison with Tofacitinib
PDGF Receptors	Cell-free kinase assay	Inhibited	Tofacitinib did not inhibit
VEGF Receptors	Cell-free kinase assay	Inhibited	Tofacitinib did not inhibit

Source:[8][9]

Experimental Protocols



Protocol 1: In Vitro Kinase Inhibition Assay for JAKs

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against a specific JAK kinase.

Methodology:

- Reagents and Materials:
 - Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme.
 - A suitable kinase substrate (e.g., a biotinylated peptide).
 - ATP.
 - Peficitinib hydrobromide.
 - Kinase assay buffer.
 - HRP-conjugated anti-phosphotyrosine antibody.
 - TMB substrate.
 - 96-well microplates.
- Procedure:
 - 1. Prepare serial dilutions of peficitinib in kinase assay buffer.
 - 2. Add the JAK enzyme and the peptide substrate to the wells of a microplate.
 - 3. Add the diluted peficitinib or vehicle control (e.g., DMSO) to the wells and pre-incubate.
 - 4. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific JAK enzyme.
 - 5. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
 - 6. Stop the reaction and wash the plate.



- 7. Add HRP-conjugated anti-phosphotyrosine antibody and incubate.
- 8. Wash the plate and add TMB substrate.
- 9. Measure the absorbance at a specific wavelength.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the peficitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular STAT Phosphorylation Assay

Objective: To assess the on-target activity of peficitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

- Reagents and Materials:
 - Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
 - Cytokine appropriate for activating the desired JAK-STAT pathway (e.g., IL-2 for JAK1/3-STAT5, IFN-γ for JAK1/2-STAT1).
 - Peficitinib hydrobromide.
 - Fixation and permeabilization buffers.
 - Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT5).
 - Flow cytometer.
- Procedure:



- 1. Aliquot whole blood or PBMCs into flow cytometry tubes.
- 2. Add serial dilutions of peficitinib or vehicle control and pre-incubate at 37°C.
- 3. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
- 4. Fix the cells immediately with a fixation buffer.
- 5. Permeabilize the cells using a permeabilization buffer.
- 6. Stain the cells with the fluorochrome-conjugated antibodies.
- 7. Wash the cells and acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the cell population of interest (e.g., CD4+ T cells).
 - Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and peficitinib-treated samples.
 - Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration.
 - Determine the IC50 value from a dose-response curve.

Protocol 3: Broad-Panel Kinase Selectivity Screening (General Protocol)

Objective: To identify potential off-target kinases of peficitinib.

Methodology:

This protocol describes a general approach. Specific details may vary depending on the kinase screening platform used (e.g., radiometric, fluorescence-based, or competition binding assays).

Compound Preparation:



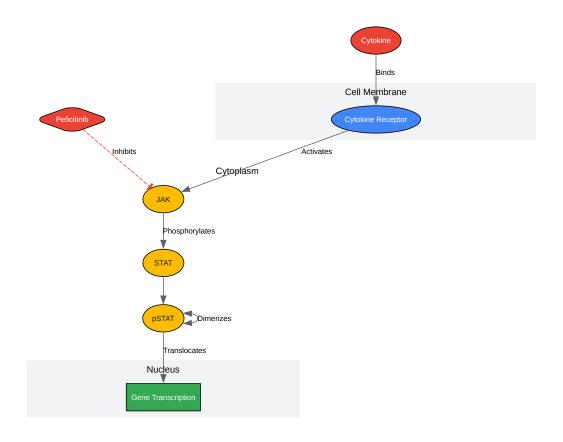
- Prepare a high-concentration stock solution of peficitinib in a suitable solvent (e.g., DMSO).
- Provide the compound to a commercial kinase screening service or prepare for in-house screening at a fixed concentration (e.g., 1 μM or 10 μM) against a broad panel of kinases.
- Assay Procedure (Example using a competition binding assay like KINOMEscan™):
 - 1. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.
 - 2. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.
 - 3. The results are reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a DMSO control.

Data Analysis:

- Primary screening results are often presented as a percentage of control or percent inhibition at a single compound concentration.
- "Hits" are identified as kinases that show significant inhibition (e.g., >80% inhibition).
- Follow-up dose-response assays are performed for the identified hits to determine their
 IC50 or Kd values, confirming the off-target interaction and its potency.

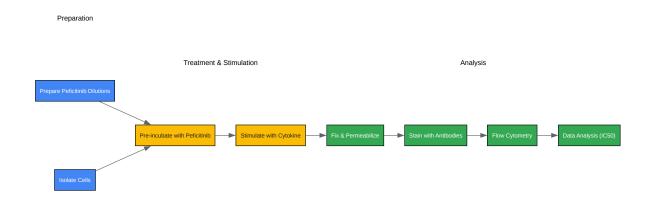
Visualizations





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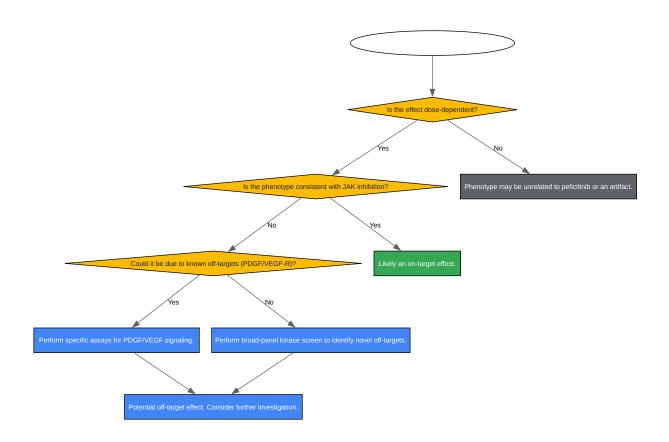
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.





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Caption: Workflow for a cellular STAT phosphorylation assay.



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Caption: Troubleshooting logic for unexpected cellular phenotypes.

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